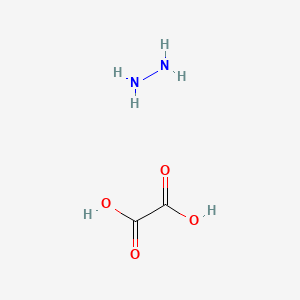![molecular formula C10H15NS B3264322 [(2-Aminobutyl)sulfanyl]benzene CAS No. 3898-25-7](/img/structure/B3264322.png)
[(2-Aminobutyl)sulfanyl]benzene
Descripción general
Descripción
[(2-Aminobutyl)sulfanyl]benzene is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol It is characterized by the presence of an aminobutyl group attached to a benzene ring via a sulfanyl linkage
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
A compound with a similar structure, 4-(phenylsulfanyl) butan-2-one, has been shown to have anti-inflammatory effects, suggesting that it may modulate inflammatory pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Análisis Bioquímico
Biochemical Properties
1-(Phenylsulfanyl)butan-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . This inhibition is non-competitive, meaning that 1-(Phenylsulfanyl)butan-2-amine binds to a site other than the active site of the enzyme, altering its activity. Additionally, it interacts with various proteins involved in melanin synthesis, such as microphthalmia-associated transcription factor, tyrosinase-related protein-1, dopachrome tautomerase, and glycoprotein 100 .
Cellular Effects
1-(Phenylsulfanyl)butan-2-amine has notable effects on various cell types and cellular processes. It has been shown to suppress melanin synthesis and melanosome maturation in melanoma cells and other normal human cells . This compound influences cell signaling pathways by reducing the expression of melanin synthesis-related proteins. Furthermore, it exhibits low cytotoxicity, making it a promising candidate for medical cosmetology applications .
Molecular Mechanism
The molecular mechanism of 1-(Phenylsulfanyl)butan-2-amine involves its interaction with biomolecules at the molecular level. It binds to tyrosinase and acts as a non-competitive inhibitor, reducing the enzyme’s activity . This interaction leads to a decrease in melanin production. Additionally, 1-(Phenylsulfanyl)butan-2-amine affects gene expression by downregulating the expression of melanin synthesis-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Phenylsulfanyl)butan-2-amine have been observed to change over time. Studies have shown that it remains stable under standard laboratory conditions and continues to exhibit its inhibitory effects on tyrosinase activity and melanin synthesis over extended periods . Long-term studies in in vitro and in vivo models have demonstrated its sustained impact on cellular function, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 1-(Phenylsulfanyl)butan-2-amine vary with different dosages in animal models. At lower doses, it effectively inhibits melanin synthesis without causing adverse effects . At higher doses, some toxic effects have been observed, including reduced cell viability and potential cytotoxicity . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing toxicity.
Metabolic Pathways
1-(Phenylsulfanyl)butan-2-amine is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . These metabolic processes influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 1-(Phenylsulfanyl)butan-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular weight and solubility .
Subcellular Localization
1-(Phenylsulfanyl)butan-2-amine exhibits specific subcellular localization patterns that affect its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, enhancing its efficacy in biochemical reactions and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Aminobutyl)sulfanyl]benzene typically involves the reaction of 2-butanamine with a phenylthio compound under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Aminobutyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The aminobutyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2-Aminobutyl)sulfanyl]benzene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
[(2-Aminobutyl)sulfanyl]benzene can be compared with other similar compounds, such as:
2-Butanamine, 1-(phenylthio)-: Similar structure but different functional groups.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfanyl group.
2-Amino-benzene-sulfonate: Contains a sulfonate group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
1-phenylsulfanylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEELLYVNKHEHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310858 | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-25-7 | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


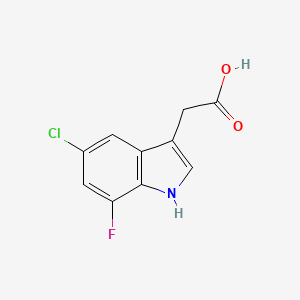
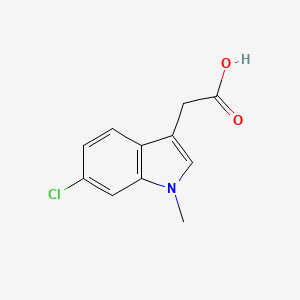
![[trans-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)
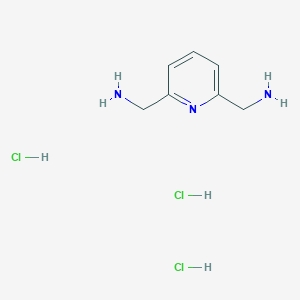
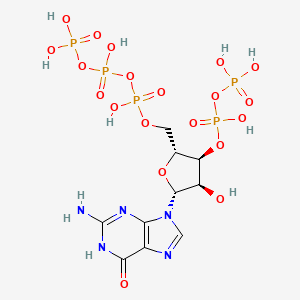
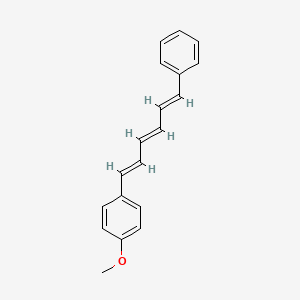
![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate](/img/structure/B3264300.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B3264301.png)
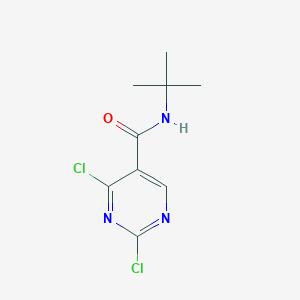
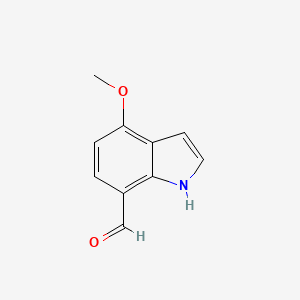
![[S,(+)]-3-Hydroxy-4-pentenoic acid](/img/structure/B3264329.png)
